Glaucocalyxin B
CAS No.: 80508-81-2
Cat. No.: VC0007369
Molecular Formula: C22H30O5
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80508-81-2 |
---|---|
Molecular Formula | C22H30O5 |
Molecular Weight | 374.5 g/mol |
IUPAC Name | [(1R,2R,4S,9R,10S,13S,16R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
Standard InChI | InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19+,21-,22-/m0/s1 |
Standard InChI Key | LSUXOKVMORWDLT-KEXKRWMXSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C |
SMILES | CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C |
Canonical SMILES | CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C |
Chemical Structure and Properties of Glaucocalyxin B
Glaucocalyxin B (C₂₂H₃₀O₅; molecular weight: 374.5 g/mol) belongs to the ent-kaurane diterpenoid class, characterized by a tetracyclic skeleton with an acetylated hydroxyl group at the C14 position . This structural modification enhances its lipophilicity, potentially improving cellular uptake and bioavailability. The compound’s three-dimensional conformation, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, reveals a rigid backbone that facilitates interactions with biological targets such as the P65 subunit of NF-κB .
Physicochemical Properties
-
Solubility: Soluble in organic solvents (chloroform, dimethyl sulfoxide) but poorly soluble in aqueous solutions .
-
Stability: Stable at -20°C when desiccated, but degrades under prolonged exposure to light or humidity .
Property | Value |
---|---|
CAS Number | 80508-81-2 |
Molecular Formula | C₂₂H₃₀O₅ |
SMILES Notation | CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C |
PubChem ID | 14193399 |
Pharmacological Effects of Glaucocalyxin B
Anti-Inflammatory Activity in Rheumatoid Arthritis
Glaucocalyxin B exhibits potent anti-inflammatory effects by suppressing M1 polarization of synovial macrophages (SMGs) in RA. In LPS/IFN-γ-induced SMGs, Glaucocalyxin B (5–15 μM) reduced the expression of pro-inflammatory markers (TNF-α, IL-1β, IL-6) by 40–60% and inhibited reactive oxygen species (ROS) production by 35% . Mechanistically, it binds to the P65 subunit of NF-κB, preventing its phosphorylation and nuclear translocation, thereby downregulating inflammatory mediators . In collagen-induced RA mice, Glaucocalyxin B (10 mg/kg/day) attenuated cartilage degradation and synovitis, as evidenced by a 50% reduction in safranin O-fast green staining intensity compared to untreated controls .
Cervical Cancer
In human cervical cancer cells, Glaucocalyxin B (20–80 μM) induced apoptosis and autophagy via mitochondrial dysfunction. It increased the Bax/Bcl-2 ratio by 3-fold and activated caspase-3 and caspase-9 cleavage, leading to 70% cell death after 48 hours . Autophagy was confirmed through LC3-II accumulation and Beclin-1 upregulation, which enhanced lysosomal degradation of oncogenic proteins .
Osteosarcoma
Glaucocalyxin B (5–20 μM) triggered ROS-mediated apoptosis in MG-63 and HOS osteosarcoma cells by inhibiting the PI3K/Akt pathway. This inhibition reduced GLI1 nuclear translocation by 60%, downregulating survivin and cyclin D1 expression . Pretreatment with the ROS scavenger N-acetylcysteine (NAC) reversed these effects, confirming ROS’s role in Glaucocalyxin B-induced apoptosis .
Mechanisms of Action
Modulation of NF-κB Signaling
Glaucocalyxin B directly binds to P65 (RelA), as demonstrated by co-immunoprecipitation and molecular docking studies . This interaction suppresses NF-κB-driven transcription of pro-inflammatory cytokines, making it a potential therapeutic for chronic inflammatory diseases.
Regulation of Apoptotic Pathways
In cancer cells, Glaucocalyxin B activates intrinsic apoptosis by:
-
Increasing ROS Production: Elevated superoxide anion (O₂⁻) levels depolarize mitochondrial membranes, releasing cytochrome c .
-
Altering Bcl-2 Family Dynamics: A 3-fold increase in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization .
-
Caspase Activation: Cleavage of caspase-9 and caspase-3 executes apoptosis .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume